3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes a tert-butyl group and a nitro group, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of oxime derivatives with tert-butyl alcohol in the presence of a catalyst such as TsN(Cl)Na·3H₂O . The reaction is carried out at room temperature, yielding the nitrile oxide intermediate, which then undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Cu(I) or Ru(II) are often employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Reduction of the nitro group: Produces the corresponding amino derivative.
Substitution of the tert-butyl group: Yields various substituted isoxazole derivatives depending on the reagent used.
Scientific Research Applications
3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butyl)isoxazole: Lacks the nitro group, making it less reactive in redox reactions.
6-nitroindeno[3,2-C]isoxazol-4-one: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness
3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-tert-butyl-6-nitroindeno[1,2-c][1,2]oxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-14(2,3)13-10-11(15-20-13)8-5-4-7(16(18)19)6-9(8)12(10)17/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURRUQFOBZNSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NO1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.